molecular formula C16H13N3O B7470351 N-[4-(1H-imidazol-1-yl)phenyl]benzamide

N-[4-(1H-imidazol-1-yl)phenyl]benzamide

Cat. No.: B7470351
M. Wt: 263.29 g/mol
InChI Key: XQUKYBOAJQUQOE-UHFFFAOYSA-N
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Description

N-[4-(1H-Imidazol-1-yl)phenyl]benzamide is a heterocyclic compound featuring a benzamide core linked to a phenyl ring substituted with an imidazole moiety at the para position. This structural motif confers versatility in biological interactions, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, enabling efficient functionalization of the aromatic rings .

Properties

IUPAC Name

N-(4-imidazol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-6-8-15(9-7-14)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUKYBOAJQUQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]benzamide typically involves the reaction of 4-(1H-imidazol-1-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural-Activity Relationships (SAR)

Imidazole as a Bioisostere: Replacement of methylsulfonylamino groups with imidazole (e.g., in class III antiarrhythmics) retains potency while improving metabolic stability .

N-Substituents: Alkylamino groups (e.g., diethylaminoethyl) enhance antiarrhythmic activity by facilitating interactions with cardiac ion channels . Urea-linked substituents (e.g., 3,4-difluorophenylureido) improve solubility and PK properties, critical for oral bioavailability .

Phenyl Ring Modifications :

  • Halogenation (e.g., 3-Cl, 4-F) increases anticancer activity, likely through enhanced DNA intercalation or kinase inhibition .
  • Heterocyclic extensions (e.g., thiazole-triazole in ) broaden antimicrobial activity by targeting microbial enzymes .

Pharmacological Data and Efficacy

  • Antiarrhythmic Activity: The parent compound and its diethylaminoethyl derivative (6a) exhibit potency comparable to sematilide, a clinical-stage class III agent, in suppressing reentrant arrhythmias in vivo .
  • Anticancer Activity : N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide shows IC₅₀ values < 10 µM against cervical cancer cell lines, attributed to apoptosis induction via caspase-3 activation .
  • Antimicrobial Activity: Derivatives with phenoxymethyl-thiazole-triazole motifs (e.g., 9c in ) demonstrate MIC values of 2–8 µg/mL against Gram-positive bacteria, likely due to membrane disruption .

Analytical Techniques

  • Spectroscopy : ¹H/¹³C NMR and FTIR confirm regioselectivity and functional group integrity (e.g., imidazole C-H stretches at 3100–3000 cm⁻¹) .
  • Chromatography : HPLC and GC-MS ensure >95% purity, critical for pharmacological studies .

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